molecular formula C21H22N2O3S B3554248 N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide

N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide

Cat. No. B3554248
M. Wt: 382.5 g/mol
InChI Key: JVGCTPGPBCUFJZ-UHFFFAOYSA-N
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Description

The compound “N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide” is a complex organic molecule. It contains a naphthyl group (a polycyclic aromatic hydrocarbon made up of two fused benzene rings), a methylbenzyl group (a benzene ring with a methyl and a benzyl substituent), and a methylsulfonyl group (a sulfur atom bonded to two oxygen atoms and one methyl group). The presence of these functional groups suggests that this compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (naphthyl and benzyl groups) would likely contribute to the compound’s stability and could influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the nature of its functional groups. The naphthyl and benzyl groups are aromatic and thus relatively stable, but they can participate in electrophilic aromatic substitution reactions. The methylsulfonyl group is a good leaving group and could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability and solubility in organic solvents. The amide linkage could allow for hydrogen bonding, which could influence its boiling point and melting point .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties. For instance, if it shows biological activity, it could be further studied for potential medicinal applications. Alternatively, if it has unique physical or chemical properties, it could find use in materials science or other areas of chemistry .

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-16-10-12-17(13-11-16)14-22-21(24)15-23(27(2,25)26)20-9-5-7-18-6-3-4-8-19(18)20/h3-13H,14-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGCTPGPBCUFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC3=CC=CC=C32)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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